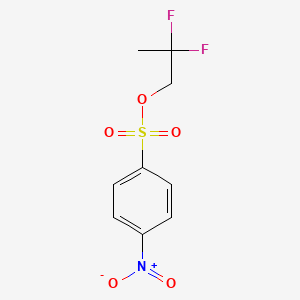

2,2-Difluoropropyl 4-nitrobenzenesulfonate

Description

2,2-Difluoropropyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C9H9F2NO5S and a molecular weight of 281.24 g/mol.

Properties

IUPAC Name |

2,2-difluoropropyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO5S/c1-9(10,11)6-17-18(15,16)8-4-2-7(3-5-8)12(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPLAIAVLLQTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropropyl 4-nitrobenzenesulfonate typically involves the reaction of 2,2-difluoropropanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon atoms, using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Reduction: The major product is 2,2-difluoropropyl 4-aminobenzenesulfonate.

Oxidation: Oxidized derivatives of the fluorinated carbon atoms.

Scientific Research Applications

Organic Synthesis

2,2-Difluoropropyl 4-nitrobenzenesulfonate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of various derivatives, making it essential in developing new compounds for research and industrial applications.

Biological Research

In biological studies, this compound has been employed to investigate enzyme mechanisms and protein modifications. Its reactive groups facilitate interactions with biological molecules, enabling researchers to explore biochemical pathways and the effects of modifications on protein function.

Pharmaceutical Development

The compound is being investigated for its potential use in drug development. It acts as a building block for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways or conditions. The nitro group can be reduced to form amino derivatives that may exhibit biological activity.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials used in various applications, including coatings and pharmaceuticals.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the utility of this compound in synthesizing a novel class of anti-cancer agents. The compound was used as an intermediate to create derivatives that showed promising activity against cancer cell lines.

Case Study 2: Enzyme Mechanism Studies

Research involving this compound focused on understanding enzyme mechanisms related to drug metabolism. By modifying substrates with this compound, scientists were able to elucidate how certain enzymes interact with drugs at a molecular level.

Mechanism of Action

The mechanism of action of 2,2-Difluoropropyl 4-nitrobenzenesulfonate involves its interaction with nucleophiles, leading to the displacement of the sulfonate group. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The fluorinated carbon atoms can be oxidized, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Difluoropropyl 4-aminobenzenesulfonate

- 2,2-Difluoropropyl 4-methylbenzenesulfonate

- 2,2-Difluoropropyl 4-chlorobenzenesulfonate

Uniqueness

2,2-Difluoropropyl 4-nitrobenzenesulfonate is unique due to the presence of both fluorinated carbon atoms and a nitro group. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthetic chemistry and materials science.

Biological Activity

2,2-Difluoropropyl 4-nitrobenzenesulfonate (CAS No. 1268475-14-4) is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a difluoropropyl group attached to a 4-nitrobenzenesulfonate moiety. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as a kinase inhibitor , modulating various signaling pathways involved in cell proliferation and apoptosis. The inhibition of kinases can lead to altered cellular responses, making it a potential candidate for therapeutic applications in cancer and other diseases.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Cancer Cell Line Study : A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This suggests that it may play a role in modulating immune responses .

- Pharmacokinetics Study : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, with significant retention in target tissues over time .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Difluoropropyl 4-nitrobenzenesulfonate?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 2,2-difluoropropanol. Key steps include:

- Activation of the sulfonyl chloride group (e.g., using triethylamine as a base in anhydrous dichloromethane at 0–5°C).

- Dropwise addition of 2,2-difluoropropanol to avoid exothermic side reactions.

- Purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal packing and confirm sulfonate ester geometry (e.g., bond angles of ~109° for tetrahedral sulfur) .

- NMR spectroscopy : Identify F NMR signals at δ -120 to -125 ppm for CF groups .

- HPLC : Use a C18 column with UV detection at 254 nm to quantify impurities (<1%) .

Q. What solvent systems are optimal for solubility studies of this sulfonate ester?

- Experimental Design :

- Binary solvent mixtures : Test ethanol/water, acetone/water, and acetonitrile/water at 25–60°C. Use gravimetric analysis to measure solubility.

- Key Findings : Sodium 4-nitrobenzenesulfonate (a related compound) shows increased solubility in ethanol/water (1:1 v/v) at elevated temperatures (50–60°C), suggesting similar behavior for the difluoropropyl derivative .

- Table : Solubility Data in Ethanol/Water (w/w%)

| Temperature (°C) | Ethanol (%) | Solubility (g/100 mL) |

|---|---|---|

| 25 | 30 | 1.2 ± 0.1 |

| 50 | 50 | 4.8 ± 0.3 |

Advanced Research Questions

Q. What kinetic parameters govern nucleophilic substitution reactions involving this sulfonate ester?

- Mechanistic Insights :

- SN2 Pathway : Methyl 4-nitrobenzenesulfonate reacts with amines at rates dependent on nucleophile basicity (e.g., for NH: 0.021 min at pH 7.7). Apply Eyring analysis to determine activation parameters (, ) .

- Micellar Effects : Gemini surfactants alter reaction rates by stabilizing transition states. Compare kinetics in single-chain vs. gemini micelles to infer interfacial interactions .

Q. How can computational models predict the reactivity of this compound?

- Quantum Chemistry Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces (EPS), highlighting electron-deficient sulfonate regions susceptible to nucleophilic attack .

- QSPR Models : Corrate C NMR chemical shifts with Hammett constants () for nitro groups to predict substituent effects on reactivity .

Q. How should researchers resolve contradictions in spectroscopic or synthetic yield data?

- Case Study : Discrepancies in H NMR integration (e.g., unexpected proton ratios) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.